N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

COX-2 inhibition Anti-inflammatory Selectivity index

The compound N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1014072-54-8) is a synthetic small molecule with the molecular formula C15H20ClN3O2S and a molecular weight of 341.9 g/mol. It belongs to the class of pyrazolyl-benzenesulfonamides, which are compounds of significant interest in medicinal chemistry due to the established biological activities of both the pyrazole and sulfonamide pharmacophores.

Molecular Formula C15H20ClN3O2S
Molecular Weight 341.9g/mol
CAS No. 1014072-54-8
Cat. No. B359478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
CAS1014072-54-8
Molecular FormulaC15H20ClN3O2S
Molecular Weight341.9g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C
InChIInChI=1S/C15H20ClN3O2S/c1-10-5-6-14(9-11(10)2)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3
InChIKeyMVFBMWYTUGHMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1014072-54-8): Procurement-Relevant Chemical Identity and Baseline Properties


The compound N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1014072-54-8) is a synthetic small molecule with the molecular formula C15H20ClN3O2S and a molecular weight of 341.9 g/mol. It belongs to the class of pyrazolyl-benzenesulfonamides, which are compounds of significant interest in medicinal chemistry due to the established biological activities of both the pyrazole and sulfonamide pharmacophores . The specific structural features include a 4-chloro-3,5-dimethyl-1H-pyrazole ring linked via an ethylene spacer to a 3,4-dimethylbenzenesulfonamide moiety .

1
Novel pyrazolyl-benzenesulfonamide scaffold with chloro-dimethyl substitution
2
Clean patent landscape supports lead generation and freedom-to-operate
3
Matched-pair SAR probe for 4-chloro contribution to target binding

The Inherent Risk of Analog Interchangeability for Complex Pyrazolyl-benzenesulfonamides


High-confidence scientific procurement cannot rely on generic substitution within the pyrazolyl-benzenesulfonamide class because the combinatorial interplay of substituents on both the pyrazole ring (here, 4-chloro and 3,5-dimethyl groups) and the benzene sulfonamide ring (3,4-dimethyl) fundamentally dictates molecular recognition, physicochemical properties, and ultimately biological function [1]. Even seemingly minor variations, such as the absence of the chlorine atom or a shift in methyl group positions, can lead to significant changes in target binding affinity, selectivity, or metabolic stability, as is well-documented across the broader pyrazole and sulfonamide chemical series [2]. The following product-specific evidence guide is intended to substantiate these differences for this specific compound against its most direct structural analogs.

Attribute
Target compound
Des-chloro analog
Pyrazole ring
4-chloro-3,5-dimethyl
3,5-dimethyl (Cl absent)
Benzene sulfonamide
3,4-dimethyl
3,4-dimethyl
Property impact
Chlorine increases lipophilicity, may block oxidative metabolism
Lower lipophilicity; predicted metabolic profile differs
Biological risk
Binding affinity and selectivity may shift with chloro removal
Direct substitution risks altered target engagement
Even minor substitution changes on the pyrazole or benzene ring can redirect biological recognition, as documented across pyrazole-sulfonamide SAR series. The 4-chloro substituent is likely to modulate both potency and metabolic stability; interchangeability with the des-chloro analog must be verified experimentally.

Quantitative Differentiation of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide Against Key Analogs: A Supplemented Evidence Assessment


Direct Comparative COX-2 Inhibition Potency and Selectivity Versus 3,5-Dimethylpyrazole Analog

A quantitative, head-to-head comparison of this compound against its most direct analog, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (lacking the 4-chloro substituent), has not been published in peer-reviewed literature. Therefore, no assay-derived IC50 values or selectivity indices can be reported for this specific compound. The absence of these data precludes a direct claim of differential potency. This deficit is a critical gap for procurement decisions predicated on proven, superior activity .

COX-2 Inhibition
Class-level
No published IC50 or selectivity data available for target or des-chloro comparator
Class-level inference; no direct activity confirmation.
Direct comparative data absent; procurement based on design intent.
COX-2 inhibition Anti-inflammatory Selectivity index

CYP450 Enzyme Inhibition Profile: Structural Rationale for Metabolic Stability Differences

A binding screen for human CYP2E1 lists an IC50 > 50,000 nM (BindingDB BDBM50380527), suggesting minimal interaction with this isoform [1]. However, this data point cannot be verified as belonging to the target compound and no direct comparator data exist. The introduction of a 4-chloro substituent on the pyrazole ring is a well-established medicinal chemistry strategy to block oxidative metabolism or alter electron density, which can enhance metabolic stability in vivo. This remains a class-level inference until experimentally validated for this molecule .

CYP450 Profile
Data to verify
CYP2E1 IC50 > 50,000 nM (unverified assignment)
Unverified CYP2E1 hit; metabolic stability context requires validation.
BindingDB entry BDBM50380527; compound assignment not confirmed.
Cytochrome P450 Metabolic stability Drug interaction

Structural Uniqueness and Physicochemical Property Differentiation

This compound combines a 4-chloro-3,5-dimethyl-1H-pyrazole with a 3,4-dimethylbenzenesulfonamide via an ethylene linker . This exact combination is not found in publicly available patent or literature databases for any known drug or advanced lead, giving it a unique structural identity separate from well-explored analogs like the 2,4-dimethylbenzenesulfonamide variant (CAS 957502-13-5) . The chlorine atom increases the molecular weight and lipophilicity (cLogP) compared to the des-chloro analog, properties that are quantifiable via computational methods but not yet linked to a differential experimental outcome.

Structural Identity
Supporting evidence
Molecular weight 341.9 g/mol; chlorine increases lipophilicity vs des-chloro analog (MW 307.4)
Predicted lipophilicity increase; not experimentally linked to function.
In silico comparison only; no measured logP/D.
Molecular design Physicochemical properties Structural Alert

Patent Landscape and Freedom-to-Operate Positioning

A search of the USPTO and Google Patents databases reveals that the specific molecule is not the subject of any composition-of-matter patent or any specific example in the generic pyrazolyl-benzenesulfonamide patents (e.g., US5466823A, US7223782B2) that dominate the class [1]. This is in contrast to many diaryl pyrazole sulfonamides, which are heavily patented for COX-2 inhibition. The compound's absence from the primary patent landscape can be a significant procurement advantage if the end goal is to build a novel, patentable series with minimal risk of immediate intellectual property infringement [2].

Patent Landscape
Cross-study comparable
No composition-of-matter patent found; not claimed in major class patents
Unpatented scaffold supports freedom-to-operate positioning.
Based on USPTO, WIPO, and Google Patents search.
Chemical patent Freedom to operate Scaffold novelty

Recommended Application Scenarios for N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide Based on Evidence Synthesis


Novelty-Driven Medicinal Chemistry: Lead Generation for Inflammation or Pain Programs

Based on the structural novelty and clear patent landscape (as established in Section 3), this compound is best deployed as a starting point for a novel medicinal chemistry program targeting pathways where pyrazole-sulfonamides are known to be active, such as COX-2 inhibition or sodium channel blockade . Its differentiation is not based on proven superior potency, but on its unique substitution pattern that occupies new chemical space unencumbered by major pharmaceutical patents. This makes it a high-value asset for hit-to-lead screening libraries.

Chemical Probe Development: Investigating the Impact of 4-Chloro Substitution on Pyrazole Pharmacophores

The absence of published biological data for both the target compound and its des-chloro analog creates a unique research opportunity. This compound can serve as a matched chemical probe, directly compared to the 3,5-dimethylpyrazole analog, to elucidate the specific contribution of the chlorine atom to target binding, selectivity, and cellular activity. This fundamental structure-activity relationship (SAR) study is a core application in chemical biology and drug discovery.

In Silico Drug Design and Computational Model Validation

Given the well-defined structure and the lack of experimental binding data, this compound is an ideal candidate for computational chemistry validation. It can be used to test and train docking models, free energy perturbation calculations, or quantitative structure-activity relationship (QSAR) models designed to predict the effect of the 4-chloro-3,5-dimethyl-substitution pattern on biological activity. Its procurement is justified for academic or industrial groups developing next-generation predictive tools.

Mechanistic Study of Drug Metabolism and Safety Pharmacology

The compound's structural features suggest it can be a useful tool in ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiling, particularly for investigating the effect of a chloro substituent on CYP450 enzyme inhibition and metabolite identification. This use case is supported by the class-level understanding of pyrazole metabolism, and filling the existing data gap with this specific molecule will provide valuable, publishable data.

Application
Selection Property
Validation Focus
Lead generation for inflammation/pain programs
Novel scaffold, patent freedom
Target engagement assay design
Chemical probe for 4-chloro SAR
Chlorine substitution effect
Comparative binding/activity against des-chloro analog
In silico model validation
Predictive computational tools
Docking score vs experimental validation
Drug metabolism safety studies
CYP450 interaction potential
Metabolic stability and metabolite identification
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